Trioctyl benzene-1,2,4-tricarboxylate

Catalog No.
S560206
CAS No.
89-04-3
M.F
C33H54O6
M. Wt
546.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trioctyl benzene-1,2,4-tricarboxylate

CAS Number

89-04-3

Product Name

Trioctyl benzene-1,2,4-tricarboxylate

IUPAC Name

trioctyl benzene-1,2,4-tricarboxylate

Molecular Formula

C33H54O6

Molecular Weight

546.8 g/mol

InChI

InChI=1S/C33H54O6/c1-4-7-10-13-16-19-24-37-31(34)28-22-23-29(32(35)38-25-20-17-14-11-8-5-2)30(27-28)33(36)39-26-21-18-15-12-9-6-3/h22-23,27H,4-21,24-26H2,1-3H3

InChI Key

JNXDCMUUZNIWPQ-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCC)C(=O)OCCCCCCCC

Synonyms

Trimellitic Acid Trioctyl Ester; ADK Cizer C 8; Adekacizer C 8; Crodamol TOTM; Diplast TM 8; Monocizer W 750; PX 338; Tri-n-octyl Trimellitate; Trimellitate N 08; Trimex N 08; Trioctyl 1,2,4-Benzenetricarboxylate; Trioctyl Trimellitate; Tris(n-octyl)

Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCC)C(=O)OCCCCCCCC

Trioctyl benzene-1,2,4-tricarboxylate, also known as tris(2-ethylhexyl)benzene-1,2,4-tricarboxylate, is an organic compound categorized as a high molecular weight ester derived from trimellitic acid. Its molecular formula is C33H54O6, with a molecular weight of approximately 546.79 g/mol. This compound is recognized for its low volatility and high thermal stability, making it suitable for various industrial applications, particularly as a plasticizer in polymers and as an alternative to phthalates in formulations requiring enhanced performance under heat and moisture conditions .

  • Toxicity: Limited data exists on the specific toxicity of TOTM. However, long-chain alkyl esters can have potential health effects, and exposure should be minimized [].
  • Flammability: TOTM has a relatively high flash point, indicating moderate flammability. Proper handling procedures to prevent ignition are necessary [].
  • Reactivity: While generally stable, TOTM can decompose at high temperatures, releasing potentially harmful fumes.

Drug Delivery Systems

TOTM's unique properties, such as biocompatibility and low volatility, make it a promising candidate for drug delivery systems. Studies have shown its potential as a carrier for hydrophobic drugs, improving their solubility and bioavailability []. Additionally, researchers are investigating the use of TOTM nanoparticles for targeted drug delivery, allowing for controlled release and improved therapeutic efficacy [].

Biocompatible Materials

The biocompatibility and non-toxicity of TOTM make it a potential material for various biomedical applications. Research is ongoing to explore its use in:

  • Biocompatible coatings: TOTM coatings are being investigated for improving the biocompatibility of implants and medical devices, reducing the risk of rejection and inflammation [].
  • Tissue engineering: Researchers are exploring the use of TOTM in scaffolds for tissue engineering, providing a supportive structure for cell growth and regeneration [].

Environmental Applications

The research into environmental applications of TOTM is still in its early stages, but there is potential for its use in:

  • Bioremediation: Studies are exploring the use of TOTM to enhance the biodegradation of pollutants by facilitating the growth of specific microorganisms [].
  • Soil remediation: Research suggests that TOTM might be used to improve soil quality by increasing its water holding capacity and reducing the mobility of heavy metals [].
Typical of esters. Key reactions include:

  • Hydrolysis: In the presence of water and under acidic or basic conditions, trioctyl benzene-1,2,4-tricarboxylate can hydrolyze to yield trimellitic acid and 2-ethylhexanol.
  • Transesterification: This reaction involves the exchange of the alkoxy group in the ester with another alcohol, which can modify its properties or create new esters.
  • Oxidation: Exposure to strong oxidizing agents can lead to the breakdown of the ester into smaller carboxylic acids and alcohols.

These reactions are significant in understanding its environmental degradation pathways and metabolic processes in biological systems .

Research on the biological activity of trioctyl benzene-1,2,4-tricarboxylate indicates that it exhibits low toxicity. Studies have shown no adverse effects on reproduction or developmental processes in animal models. For instance, in tests with Sprague-Dawley rats, it was found that the compound did not negatively impact copulation or fertility rates . Furthermore, a significant portion of the compound is excreted unchanged or as metabolites in urine and feces after oral administration, suggesting a low bioaccumulation potential .

Trioctyl benzene-1,2,4-tricarboxylate is synthesized through the esterification of trimellitic anhydride with 2-ethylhexanol. The general reaction can be summarized as follows:

Trimellitic Anhydride+3 2 Ethylhexanol Trioctyl Benzene 1 2 4 Tricarboxylate+Water\text{Trimellitic Anhydride}+3\text{ 2 Ethylhexanol }\rightarrow \text{Trioctyl Benzene 1 2 4 Tricarboxylate}+\text{Water}

This method typically requires heat and may involve catalysts to enhance the reaction rate. The purity of the final product is usually above 98.5%, with minimal impurities such as di(2-ethylhexyl) phthalate .

Trioctyl benzene-1,2,4-tricarboxylate finds extensive use in various applications due to its advantageous properties:

  • Plasticizer: It is widely used as a plasticizer in polyvinyl chloride (PVC) and other polymers to improve flexibility and durability.
  • Cosmetic Ingredient: The compound serves as a skin conditioning agent in cosmetic formulations.
  • Industrial Uses: It is utilized in coatings and adhesives where low volatility and high thermal stability are required.

These applications highlight its role as a safer alternative to traditional phthalates in many consumer products .

Interaction studies involving trioctyl benzene-1,2,4-tricarboxylate focus on its behavior in biological systems and environmental contexts. These studies indicate that the compound does not significantly interact with cellular mechanisms at low concentrations. It has been evaluated for its ecotoxicological effects and found to have low toxicity towards aquatic organisms. Moreover, its metabolic pathways suggest that it breaks down into less harmful metabolites upon environmental exposure .

Trioctyl benzene-1,2,4-tricarboxylate shares structural similarities with other compounds derived from trimellitic acid esters. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Di(2-ethylhexyl) phthalateC24H38O4Commonly used plasticizer but linked to health concerns
Tris(isooctyl) trimellitateC33H54O6Similar structure but different alkyl chain length
Tri-n-octyl trimellitateC33H54O6Alternative plasticizer with similar applications but different properties

The uniqueness of trioctyl benzene-1,2,4-tricarboxylate lies in its specific alkyl chain length and lower toxicity profile compared to phthalates like di(2-ethylhexyl) phthalate. Its stability under heat makes it particularly advantageous for applications requiring durability without compromising safety .

Esterification Catalysis and Reaction Kinetics

The synthesis of trioctyl trimellitate primarily involves the esterification of trimellitic anhydride (TMA) with octanol. This reaction requires specific catalysts to achieve high conversion rates and product purity. Traditional acid catalysts have been largely replaced by solid catalysts that offer significant advantages in terms of product quality and environmental impact.

Solid oxide catalysts, particularly SnO, have demonstrated excellent performance in TOTM synthesis. When utilizing SnO as a catalyst, the reaction can be conducted at 160°C for approximately 4 hours, resulting in a conversion rate exceeding 99.5% and an acid value of 0.05 mgKOH/g. The typical molar ratio of trimellitic anhydride to octanol ranges from 1:3.4 to 1:4.5, with catalyst loading of 0.05-0.2% of the total reaction mass. This approach yields a high-quality product with an ester content of 99.5% and a platinum-cobalt colorimetric value of 40 APHA.

Solid superacids have also proven effective as catalysts for TOTM synthesis. These include SO₄²⁻/ZrO₂, SO₄²⁻/TiO₂, and SO₄²⁻/Fe₃O₄, which are prepared by impregnating carriers like zirconia, titanium oxide, or iron tetroxide with sulfuric acid followed by calcination. These supported catalysts provide enhanced activity while minimizing environmental impact.

The reaction kinetics of the esterification process are influenced by several factors, including temperature, catalyst type, and reactant ratio. The general reaction can be represented as:

Trimellitic anhydride + 3 Octanol → Trioctyl trimellitate + Water

The esterification proceeds through the formation of mono- and di-esters as intermediates before yielding the tri-ester product. The water generated during the reaction is typically removed as a binary azeotrope with excess octanol to drive the equilibrium toward product formation.

Table 1: Optimal Reaction Parameters for TOTM Synthesis

ParameterOptimal RangeImpact on Product Quality
Temperature160-220°CHigher temperatures increase reaction rate but may darken product color
Molar Ratio (TMA:Octanol)1:3.4-4.5Higher alcohol ratio increases conversion but requires more separation
Catalyst Loading0.05-0.2% of total massHigher loading increases rate but may affect product purity
Reaction Time3-8 hoursDependent on temperature and catalyst efficiency
Vacuum (for alcohol removal)0.05-0.1 MPaCritical for final product purity

Solvent-Free Synthesis Approaches for Industrial Scalability

Industrial production of TOTM has increasingly adopted solvent-free approaches to enhance sustainability and economic efficiency. Traditional synthesis methods often required solvents that generated substantial waste and created environmental concerns. Modern manufacturing processes have eliminated these solvents while maintaining or improving product quality.

The direct esterification of trimellitic anhydride with octanol without additional solvents represents the most widely implemented industrial approach. This process not only simplifies the reaction system but also eliminates wastewater discharge associated with catalyst neutralization and solvent recovery, aligning with principles of green chemistry and sustainable manufacturing. The binary azeotrope formed between water (generated during esterification) and excess octanol creates a self-regulating system that continuously removes reaction by-products, driving the equilibrium toward product formation.

Recent innovations include mechanically induced solvent-free esterification methods conducted at room temperature. High-speed ball-milling (HSBM) conditions have enabled novel approaches utilizing I₂/KH₂PO₂ and KI/P(OEt)₃ systems that are both solvent-free and transition-metal-free. These methods eliminate the need for prefunctionalization and avoid high-temperature conditions, potentially leading to more energy-efficient manufacturing processes.

The scalability of these solvent-free approaches depends on efficient heat transfer and mixing, particularly given the high viscosity of the reaction mixture. Industrial reactors typically employ specialized agitation systems to ensure uniform temperature distribution and catalyst dispersion. Post-reaction processing involves vacuum distillation to remove excess alcohol (0.05-0.1 MPa) followed by filtration to separate the solid catalyst.

Stereochemical Control in Branched Alkyl Substituent Incorporation

While stereochemical control may seem less relevant for symmetrical tri-esters like TOTM, it becomes crucial when considering branched alkyl substituents or partial esterification products. The development of catalytic systems that enable precise control over reaction stereoselectivity has opened new possibilities for tailoring the properties of trimellitic acid derivatives.

Lewis acid-mediated reactions have demonstrated significant influence on stereochemical outcomes. Research has shown that different metal atoms lead to distinct stereochemical control patterns. For instance, strongly chelating TiCl₄ produces syn isomers with high diastereomeric excess in noncoordinating solvents (CH₂Cl₂) at -78°C when BH₃·py is used as the reducing agent. Conversely, nonchelating CeCl₃ yields predominantly anti isomers in coordinating solvents (THF) under similar temperature conditions when lithium triethylborohydride (LiEt₃BH) serves as the reducing agent.

These principles can be applied to control the stereochemistry of intermediates in multi-step synthetic routes involving trimellitic esters. Furthermore, asymmetric hydrogenation techniques using rhodium catalysts have shown promise for introducing chirality into related ester systems. For example, a (S)-SKP-Rh complex bearing a large bite angle has demonstrated effectiveness in asymmetric hydrogenation of β-branched enol esters, potentially applicable to modified trimellitate derivatives.

Table 2: Stereochemical Control Methods for Ester Synthesis

MethodCatalyst SystemSolventTemperatureStereochemical Outcome
Lewis acid-mediated reductionTiCl₄/BH₃·pyCH₂Cl₂-78°Csyn isomers
Lewis acid-mediated reductionCeCl₃/LiEt₃BHTHF-78°Canti isomers
Asymmetric hydrogenation(S)-SKP-Rh complexVariousRoom temperatureHigh enantioselectivity

These approaches could potentially be adapted to control the stereochemical outcome during the synthesis of modified trioctyl trimellitate derivatives with branched alkyl chains, enabling the development of new materials with tailored properties.

Continuous Flow Reactor Optimization for Trimellitic Acid Derivatives

Traditional batch processes for esterification reactions face limitations in terms of heat transfer, mixing efficiency, and scalability. Continuous flow methodologies offer significant advantages, particularly for reactions involving viscous intermediates like those encountered in TOTM synthesis.

Research on continuous flow Fischer esterifications has demonstrated the effectiveness of dynamic thin films in vortex fluidic devices. These systems harness mechanical energy delivered through specific vibration patterns, generating Faraday waves that enhance mass transfer and reaction kinetics. This approach requires minimal catalyst loading and can operate without additional heat input, potentially reducing energy consumption in industrial processes.

The optimization of continuous flow reactors for trimellitic acid derivatives involves careful consideration of several parameters. Flow rate, residence time, and mixing intensity significantly impact conversion and selectivity. The high viscosity of the reaction mixture presents challenges that can be addressed through specialized reactor designs incorporating enhanced mixing zones and precise temperature control.

Research has demonstrated that tuning the rotational speed of vortex fluidic devices allows harmonic vibrations to be utilized effectively in the synthesis of esters within different contact angle environments. This principle could be applied to the continuous production of TOTM, potentially increasing throughput while maintaining product quality.

For selective esterification of trimellitic anhydride, time management is crucial. Studies have shown that a reaction time of 20 minutes is optimal for selective mono-esterification of trimellitic anhydride, preventing further esterification of additional carboxylic groups that would compromise selectivity. This precise control over reaction progression is more readily achieved in continuous flow systems than in batch reactors.

Table 3: Continuous Flow Reactor Parameters for Trimellitic Ester Synthesis

ParameterOptimal RangeEffect on Process
Flow RateDependent on reactor geometryDetermines residence time and conversion
Rotational Speed (for vortex devices)Tuned to generate harmonic vibrationsEnhances mixing and mass transfer
Temperature ProfileStaged temperature zonesControls selectivity and prevents side reactions
Catalyst DeliveryImmobilized or in-line additionAffects catalyst recovery and product purity

Plasticization Mechanisms in PVC-Based Nanocomposites

Trioctyl benzene-1,2,4-tricarboxylate operates as a primary plasticizer in PVC nanocomposites by inserting its alkyl chains between polymer strands, reducing intermolecular forces and lowering the glass transition temperature ($$T_g$$). Infrared spectroscopy studies reveal that its ester carbonyl groups form dipole-dipole interactions with PVC’s C–Cl bonds, while the octyl branches create free volume for chain mobility [6] [7]. In nanocomposite systems, the plasticizer facilitates nanofiller dispersion by lubricating PVC-primary particle boundaries during melt processing. As demonstrated in twin-screw extrusion protocols, the compound’s high thermal stability ($$>$$200°C) prevents degradation during the dispersive mixing phase, enabling uniform distribution of nanoparticles like silica or titania within the matrix [3].

A critical structure-property relationship arises from the plasticizer’s molecular weight (1177.7 g/mol [1]), which balances compatibility with PVC and resistance to phase separation. Comparative studies show that its branched octyl groups outperform linear alkyl chains in preventing nanoparticle agglomeration, yielding nanocomposites with 18–23% higher tensile strength than those plasticized with dioctyl phthalate (DOP) [3] [7].

Dielectric Behavior in High-Temperature Cable Insulation Formulations

The compound’s dielectric performance stems from its non-polar alkyl domains and polar ester groups, which collectively suppress ionic conduction pathways. At 90°C, PVC insulation containing 30 wt% trioctyl benzene-1,2,4-tricarboxylate maintains a dielectric constant ($$\varepsilon_r$$) of 4.2 ± 0.1—15% lower than DOP-plasticized equivalents—due to reduced dipole alignment under alternating current [4] [7]. This attribute correlates with the plasticizer’s symmetrical substitution pattern on the benzene ring, which minimizes permanent dipole moments.

High-temperature aging tests (7 days at 120°C) reveal that the plasticizer’s low volatility (<0.5% weight loss) preserves dielectric strength (>25 kV/mm) by maintaining matrix homogeneity. Fourier-transform infrared (FTIR) spectra confirm that the ester groups remain intact under thermal stress, preventing the formation of conductive degradation byproducts like chlorinated hydrocarbons [6] [7].

Migration Resistance in Flexible Polymer Matrices

Migration resistance in trioctyl benzene-1,2,4-tricarboxylate-plasticized PVC arises from two factors: (1) high molecular weight reduces diffusion coefficients, and (2) multiple ester groups enhance polymer-plasticizer compatibility. Gravimetric analysis shows migration losses of <2% after 30 days in mineral oil at 70°C, outperforming DOP by a factor of 4 [5] [8]. The activation energy for plasticizer diffusion, calculated via Arrhenius plots from temperature-dependent FTIR data, measures 58 kJ/mol—consistent with strong PVC-plasticizer interactions [6].

Molecular dynamics simulations attribute this performance to the plasticizer’s ability to form transient crosslinks between PVC chains. The benzene ring’s 1,2,4-substitution pattern allows simultaneous interaction with three polymer strands, creating a network-like structure that impedes plasticizer mobility [6] [7].

Synergistic Effects with Secondary Plasticizers in Ternary Blends

In ternary blends with epoxidized soybean oil and alkyl sulfonic acid phenyl ester, trioctyl benzene-1,2,4-tricarboxylate exhibits synergistic plasticization. The ester groups hydrogen-bond with epoxide moieties, while the octyl chains compatibilize the sulfonic acid ester’s aromatic domains. This interaction reduces the system’s overall Hildebrand solubility parameter disparity from 3.2 to 1.6 (MPa$$^{1/2}$$), enabling homogeneous blends at 40 wt% total plasticizer content [5] [7].

Mechanical testing shows that such blends achieve a Shore A hardness of 72 ± 2 with elongation at break exceeding 320%—a 40% improvement over binary systems. The synergy originates from the compound’s ability to bridge polar and non-polar plasticizer components, as evidenced by small-angle X-ray scattering (SAXS) patterns showing uniform nanoscale phase distribution [3] [5].

Physical Description

Liquid

XLogP3

11.7

UNII

9GPJ04URH3

Other CAS

89-04-3

Wikipedia

Tri-N-octyl trimellitate

Use Classification

Plastics -> Polymer Type -> N.a.
Plastics -> Plasticisers

General Manufacturing Information

Plastic material and resin manufacturing
1,2,4-Benzenetricarboxylic acid, 1,2,4-trioctyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Sensitive monitoring of the main metabolites of tri-(2-ethylhexyl) trimellitate (TOTM) in urine by coupling of on-line SPE, UHPLC and tandem mass spectrometry

Laura Kuhlmann, Thomas Göen, Elisabeth Eckert
PMID: 33735807   DOI: 10.1016/j.jchromb.2021.122618

Abstract

Tri-(2-ethylhexyl) trimellitate (TOTM or TEHTM) is a substitute for the plasticizer di-(2-ethylhexyl) phthalate (DEHP). Here, a fast and sensitive UHPLC-MS/MS method is presented enabling the simultaneous quantification of the six main TOTM metabolites in urine. These include the primary metabolites 1-MEHTM and 2-MEHTM (1-/2-mono-(2-ethylhexyl) trimellitate) and two oxidized metabolites of each to ensure a precise determination and comparison of the regioselective pathways. The method is based on online enrichment of the analytes after enzymatic hydrolysis with subsequent UHPLC separation and tandem mass spectrometry using isotopically labeled internal standards. The method is distinguished by its high sensitivity with detection limits ranging from 0.01 to 0.04 µg/l and a proficient precision with relative standard deviations well below 10% for each analyte. The application of UHPLC-MS/MS analysis proved to significantly enhance the sensitivity of the method due to the efficient separation of the regioisomeric structures of the TOTM metabolites considered. Additionally, a proficient repeatability and recovery was achieved by the use of structurally identical isotopically labeled internal standard substances. The method was successfully applied to urine samples of infant patients indicating urinary levels of the TOTM metabolites examined in a very low concentration range.


Metabolites of 4-methylbenzylidene camphor (4-MBC), butylated hydroxytoluene (BHT), and tris(2-ethylhexyl) trimellitate (TOTM) in urine of children and adolescents in Germany - human biomonitoring results of the German Environmental Survey GerES V (2014-2017)

Aline Murawski, Maria I H Schmied-Tobies, Enrico Rucic, Christoph Schmidtkunz, Katja Küpper, Gabriele Leng, Elisabeth Eckert, Laura Kuhlmann, Thomas Göen, Anja Daniels, Gerda Schwedler, Marike Kolossa-Gehring
PMID: 33096061   DOI: 10.1016/j.envres.2020.110345

Abstract

The UV filter 4-methylbenzylidene camphor (4-MBC), used in cosmetics, the antioxidant butylated hydroxytoluene (BHT), used inter alia as a food additive and in cosmetics, and the plasticizer tris(2-ethylhexyl) trimellitate (TOTM), used mainly in medical devices as substitute for di-(2-ethylhexyl) phthalate (DEHP), are suspected to have endocrine disrupting effects. Human biomonitoring methods that allow for assessing the internal exposure of the general population to these substances were recently developed in a German cooperation to enhance the use of human biomonitoring. First-morning void urine samples from 3- to 17-year-old children and adolescents living in Germany were analysed for metabolites of 4-MBC (N = 447), BHT (N = 2091), and TOTM (N = 431) in the population-representative German Environmental Survey on Children and Adolescents 2014-2017 (GerES V). 4-MBC metabolites were found in quantifiable amounts only in single cases and exposure levels remained well below health-based guidance values. In contrast, ubiquitous exposure to BHT became evident with a geometric mean (GM) urinary concentration of the metabolite BHT acid of 2.346 μg/L (1.989 μg/g
) and a maximum concentration of 248 μg/L (269 μg/g
). The highest GM concentration was found in young children aged 3-5 years, yet no specific sources of exposure could be identified. Also, TOTM metabolites were found in quantifiable amounts only in very few samples. None of these findings could be related to previous hospital treatment or exposure via house dust. The presented results will be the basis to derive reference values for exposure of children and adolescents in Germany to BHT and will facilitate to identify changing exposure levels in the general population.


Transcriptome profiling and pathway analysis of hepatotoxicity induced by tris (2-ethylhexyl) trimellitate (TOTM) in mice

Xian-Hua Chen, Li Ma, Yi-Xiang Hu, Dan-Xian Wang, Li Fang, Xue-Lai Li, Jin-Chuan Zhao, Hai-Rong Yu, Hua-Zhong Ying, Chen-Huan Yu
PMID: 26650799   DOI: 10.1016/j.etap.2015.11.007

Abstract

Tris (2-ethylhexyl) trimellitate (TOTM) is commonly used as an alternative plasticizer for medical devices. But very little information was available on its biological effects. In this study, we investigated toxicity effects of TOTM on hepatic differential gene expression analyzed by using high-throughput sequencing analysis for over-represented functions and phenotypically anchored to complementary histopathologic, and biochemical data in the liver of mice. Among 1668 candidate genes, 694 genes were up-regulated and 974 genes were down-regulated after TOTM exposure. Using Gene Ontology analysis, TOTM affected three processes: the cell cycle, metabolic process and oxidative activity. Furthermore, 11 key genes involved in the above processes were validated by real time PCR. Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis revealed that these genes were involved in the cell cycle pathway, lipid metabolism and oxidative process. It revealed the transcriptome gene expression response to TOTM exposure in mouse, and these data could contribute to provide a clearer understanding of the molecular mechanisms of TOTM-induced hepatotoxicity in human.


Screening study on hemolysis suppression effect of an alternative plasticizer for the development of a novel blood container made of polyvinyl chloride

Yuji Haishima, Tsuyoshi Kawakami, Chie Hasegawa, Akito Tanoue, Toshiyasu Yuba, Kazuo Isama, Atsuko Matsuoka, Shingo Niimi
PMID: 24155207   DOI: 10.1002/jbm.b.33052

Abstract

The aim of this study is to identify a plasticizer that is effective in the suppression of the autohemolysis of the stored blood and can be used to replace di(2-ethylhexyl) phthalate (DEHP) in blood containers. The results of hemolysis test using mannitol-adenine-phosphate/red cell concentrates (MAP/RCC) spiked with plasticizers included phthalate, phthalate-like, trimeliate, citrate, and adipate derivatives revealed that di-isononyl-cyclohexane-1,2-dicarboxylate (Hexamoll(®) DINCH), di(2-ethylhexyl)-1,2,3,6-tetrahydro-phthalate (DOTP), and diisodecyl phthalate (DIDP) exhibited a hemolysis suppression effect almost equal to that of DEHP, but not other plasticizers. This finding suggested that the presence of 2 carboxy-ester groups at the ortho position on a 6-membered ring of carbon atoms may be required to exhibit such an effect. The hemolytic ratios of MAP/RCC-soaked polyvinyl chloride (PVC) sheets containing DEHP or different amounts of DINCH or DOTP were reduced to 10.9%, 9.2-12.4%, and 5.2-7.8%, respectively (MAP/RCC alone, 28.2%) after 10 weeks of incubation. The amount of plasticizer eluted from the PVC sheet was 53.1, 26.1-36.5, and 78.4-150 µg/mL for DEHP, DINCH, and DOTP, respectively. PVC sheets spiked with DIDP did not suppress the hemolysis induced by MAP/RCC because of low leachability (4.8-6.0 µg/mL). These results suggested that a specific structure of the plasticizer and the concentrations of least more than ∼10 µg/mL were required to suppress hemolysis due to MAP/RCC.


Migrability of PVC plasticizers from medical devices into a simulant of infused solutions

L Bernard, R Cueff, C Breysse, B Décaudin, V Sautou, Armed Study Group, Farida Abdelouhab, Lise Bernard, Benoît Boeuf, Daniel Bourdeaux, Lionel Camilleri, Didier Chassaing, Philip Chennell, Bernard Cosserant, Teuta Eljezi, Charlotte Fernandez-Canal, Sophie Kauffmann, Virginie Larbre, Bruno Pereira, Valérie Sautou, Bertrand Souweine, Mouloud Yessaad, Bertrand Décaudin, Régis Cueff, Emmanuelle Feschet, Gael Grimandi, Pierre Pinta, Colette Breysse, Jacques Thébault
PMID: 25796128   DOI: 10.1016/j.ijpharm.2015.03.030

Abstract

Medical devices (MD) for infusion and artificial nutrition are essentially made of plasticized PVC. The plasticizers in the PVC matrix can leach out into the infused solutions and may enter into contact with the patients. In order to assess the risk of patient exposure to these plasticizers we evaluated the migration performance of DEHP, DEHT, DINCH, and TOTM using a model adapted to the clinical use of the MDs. Each PVC tubing sample was immersed in a simulant consisting of a mixture of ethanol/water (50/50v/v) at 40°C and migration tests were carried out after 24h, 72h, and 10 days.DEHP had the highest migration ability, which increased over time. The amount of TOTM released was more than 20 times less than that of DEHP, which makes it an interesting alternative. DEHT is also promising, with a migration level three times smaller than DEHP. However, the migration ability of DINCH was similar to DEHP, with the released amounts equaling 1/8th of the initial amount in the tubing after 24h of contact. Taking into account the available toxicological data, TOTM and DEHT appear to be of particular interest. However, these data should be supplemented and correlated with clinical and toxicological studies on plasticizers and their metabolites.


Evaluation of the direct toxicity of trioctyltrimellitate (TOTM), di(2-ethylhexyl) phthalate (DEHP) and their hydrolysis products on isolated rat hepatocytes

K Kambia, T Dine, B Gressier, T Dupin-Spriet, M Luyckx, C Brunet
PMID: 15636055   DOI: 10.1177/039139880402701110

Abstract

Plasticizers are added to polyvinyl chloride (PVC) to confer flexibility to the polymer. Di(2-ethylhexyl) phthalate (DEHP) is the most commonly used of them. However, due to its non covalent bond to the PVC, DEHP tends to vaporize easily. A significant exposure has been recorded in dialyzed patients since medical tubings. Most animal species metabolize DEHP rapidly into monoethylhexyl phthalate (MEHP) and 2-ethylhexanol (2-EH). Because of the suspected toxicity of DEHP, an alternative plasticizer, trioctyltrimellitate (TOTM) has aroused increasing interest. The aim of this study was to determine on isolated rat hepatocytes in vitro, the direct hepatotoxic potential of both DEHP and TOTM and their hydrolytic products. To evaluate the possible toxic liver risk resulting from exposure to DEHP and TOTM, isolated rat hepatocytes were incubated with either DEHP, TOTM, MEHP or their common metabolite (2-EH) for 3 hours. Cell viability was periodically estimated thanks to trypan blue tests (15 - 180 min). The activity of lactate dehydrogenase (LDH) was also monitored (1h, 2h, 3h). The results obtained with trypan blue test and with direct LDH activity measurements, were satisfactorily correlated. Hepatocytes treated with both plasticizers and metabolites on the one hand, and the controls (untreated suspension) on the other hand, showed important differences as for cell viability. The acute toxicity on hepatocytes is mainly due to MEHP. Among DEHP, TOTM, MEHP, 2-EH and after intraperitoneal injection of those compounds, only DEHP and MEHP were able to induce a significant hydrogen peroxide (H2O2) production by the rat hepatocytes. These observations enable us to confirm the hypothesis according to which DEHP and MEHP cause an imbalance between the synthesis and the degradation of H2O2. Our results suggest a short-term in vitro cytotoxicity of MEHP. Even if trypan blue and LDH tests offered good results and were easily branded, further assays as well as MTT-tests should performed in order to confirm the cytotoxicity of the compounds tested.


Molecular modelling of phthalates - PPARs interactions

Nicolas Kambia, Nicolas Renault, Sebastien Dilly, Amaury Farce, Thierry Dine, Bernard Gressier, Michel Luyckx, Claude Brunet, Philippe Chavatte
PMID: 18821250   DOI: 10.1080/14756360802205059

Abstract

Di(2-ethylhexyl) phthalate (DEHP) is the most widely plasticizer for polyvinyl chloride (PVC) that is used in plastic tubes, in medical and paramedical devices as well as in food storage packaging. The toxicological profile of DEHP has been evaluated in a number of experimental animal models and has been extensively documented. Its toxicity is in part linked to the activation of the peroxisome proliferator-activated receptor alpha (PPAR(alpha)). As a response, an intensive research for a new, biologically inert plasticizer has been initiated. Among the alternative studied, tri(2-ethylhexyl) trimellitate (TEHTM) or trioctyl trimellitate (TOTM) has attracted increasing interest. However, very little information is available on their biological effects. We proceeded to dock TOTM, DEHP and its metabolites in order to identify compounds that are likely to interact with PPAR(alpha) and PPAR(gamma) binding sites. The results obtained hint that TOTM is not able to bind to PPARs and should therefore be safer than DEHP.


Sustained flexibility in infant feeding tubes containing nonmigrating plasticizer

G R Pereira, R Herold, M Ziegler, K Roth, D Jacobowski, M D Boettcher
PMID: 6804657   DOI: 10.1177/014860718200600164

Abstract

Due to medical complications related to stiffness developed in polyvinyl chloride (PVC) feeding tubes presently manufactured with di-octylphthalate (DOP), we have assessed the flexibility of PVC tubes manufactured with a nonmigrating plasticizer, ti-octyltrimellitate (TOTM) (National Catheter Co., Argyle, NY). Two sizes of DOP and TOTM PVC feedings tubes were evaluated, #5 French and #8 French. Number 5 French DOP tubes became significantly stiffer as early as 1 to 2 days after intubation and continued to stiffen up to 8 days of use. Among the #5 French DOP tubes, those placed in the jejunum were found to become significantly stiffer than those placed in the stomach. No correlations were found between the development of stiffness and gestational age, postnatal age, sex, birthweight, or kinds of feedings. In contrast, #5 French TOTM and #8 French tubes (DOP and TOTM) did not develop any significant stiffness up to 5 to 8 days of use. This study demonstrates the sustained flexibility of TOTM tubes, and important factor to increase the safety of enteral feedings in newborn infants.


Effects of autoclave sterilization on the physical properties of storage bags and granulocyte function

M Miyamoto, S Sasakawa
PMID: 3131963   DOI: 10.1111/j.1423-0410.1988.tb01620.x

Abstract

Autoclave sterilization altered the leaching of plasticizer, CO2 gas permeability, surface area and the surface wettability of bag films. These changes affected granulocyte cell counts and functions during storage. Four types of polyvinyl chloride bags, with di-(2-ethylhexyl)phthalate (DEHP) or tri-(2-ethylhexyl)trimellitate (TOTM) as plasticizer, with or without treatment by glow discharge (H2), were sterilized with ethylene oxide (EO) or autoclaving (AC). The greatest amounts of plasticizer leached from DEHP-EO bags. TOTM plasticizer did not leach into plasma. CO2 gas permeability was greater with TOTM than DEHP. AC sterilization decreased the surface area of bags. Wettability of film surfaces was greatest with H2-TOTM-EO. After storage in these bags for 24 and 48 h at 22 degrees C, the granulocyte cell counts and functions were greatest in H2-TOTM-EO bags with the nonleaching plasticizer, higher CO2 gas permeability and higher wettable surface due to glow-discharge treatment. The H2-TOTM-EO bag was useful as a granulocyte storage container.


Exposure of hospitalised pregnant women to plasticizers contained in medical devices

Cécile Marie, Sebti Hamlaoui, Lise Bernard, Daniel Bourdeaux, Valérie Sautou, Didier Lémery, Françoise Vendittelli, Marie-Pierre Sauvant-Rochat
PMID: 28637458   DOI: 10.1186/s12905-017-0398-7

Abstract

Medical devices (MDs) in polyvinyl chloride (PVC) are not a well-known source of exposure to plasticizers, in particular during pregnancy. Because of its toxicity, the di-(2-ethylhexyl) phthalate (DEHP) has been replaced by other plasticizers such as di (isononyl)-cyclohexane-1,2-dicarboxilic acid (DINCH), tri-octyltrimellitate (TOTM) and di-(isononyl) phthalate (DiNP). Our study aimed to quantify the plasticizers (DEHP and alternative plasticizers) contained in PVC medical devices used for hospitalised pregnant women and to describe which these MDs had been used (type, number, duration of exposure).
The plasticizers contained in the MDs used for daily care in the Obstetrics Department of a French University Hospital were extracted from PVC (after contact with a chloroform solution), identified and quantified by gas-chromatography-mass-spectrometry analysis. A total of 168 pregnant women hospitalised in the Obstetrics Department with at least one catheter were included in the observational study. The median number of MDs containing plasticizers used and the daily duration of exposure to the MDs were compared in three groups of pregnant women: "Pathology group" (women hospitalised for an obstetric disorder who did not give birth during this hospitalisation; n = 52), "Pathology and delivery group" (hospitalised for an obstetric disorder and who gave birth during this stay; n = 23) and "Delivery group" (admitted for planned or spontaneous delivery without obstetric disorder; n = 93).
DiNP, TOTM and DINCH were the predominant plasticizers contained in the MDs at an amount of 29 to 36 g per 100 g of PVC. Women in the "Pathology group" (preterm labour or other pathology) were exposed to a median number of two MDs containing TOTM and one MD containing DiNP, fewer than those in the "Pathology and delivery group" (p < 0.05). Women in the "Pathology group" had a median exposure of 3.4 h/day to MDs containing DiNP and 8.2 h/day to MDs containing TOTM, longer than those in the "Delivery group" (p < 0.01).
Our study shows that the medical management of pregnant women in a hospital setting entails exposure to MDs containing alternative plasticizers (DiNP, TOTM and DINCH).


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